N-Benzyl-N-(2,6-dimethylphenyl)glycinamide
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Overview
Description
N-Benzyl-N-(2,6-dimethylphenyl)glycinamide is an organic compound with the molecular formula C17H20N2O It is a derivative of glycinamide, where the hydrogen atoms on the nitrogen are replaced by a benzyl group and a 2,6-dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-N-(2,6-dimethylphenyl)glycinamide typically involves the reaction of glycinamide with benzyl chloride and 2,6-dimethylphenylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions often include a solvent like ethanol or methanol and are conducted at elevated temperatures to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts to enhance the reaction rate and selectivity is also common in industrial processes.
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-N-(2,6-dimethylphenyl)glycinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl or 2,6-dimethylphenyl groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl chloride or other alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
N-Benzyl-N-(2,6-dimethylphenyl)glycinamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-Benzyl-N-(2,6-dimethylphenyl)glycinamide exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Denatonium benzoate: Known for its extreme bitterness, used as a deterrent in various products.
N,N-Dimethylbenzylamine: Used as a catalyst in the production of polyurethane foams and epoxy resins.
Uniqueness
N-Benzyl-N-(2,6-dimethylphenyl)glycinamide is unique due to its specific substitution pattern on the glycinamide backbone, which imparts distinct chemical and biological properties
Properties
CAS No. |
102089-61-2 |
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Molecular Formula |
C17H20N2O |
Molecular Weight |
268.35 g/mol |
IUPAC Name |
2-amino-N-benzyl-N-(2,6-dimethylphenyl)acetamide |
InChI |
InChI=1S/C17H20N2O/c1-13-7-6-8-14(2)17(13)19(16(20)11-18)12-15-9-4-3-5-10-15/h3-10H,11-12,18H2,1-2H3 |
InChI Key |
GMYQVQKQJVNPTC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N(CC2=CC=CC=C2)C(=O)CN |
Origin of Product |
United States |
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